Cas no 65838-93-9 (1-Pyrenamine, N-phenyl-)

1-Pyrenamine, N-phenyl- structure
1-Pyrenamine, N-phenyl- structure
Product Name:1-Pyrenamine, N-phenyl-
CAS No:65838-93-9
MF:C22H15N
MW:293.361205339432
CID:397199
PubChem ID:17809376
Update Time:2025-04-19

1-Pyrenamine, N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrenamine, N-phenyl-
    • N-phenylpyren-1-amine
    • phenyl-pyren-1-yl-amine
    • SCHEMBL1654756
    • DTXSID50591079
    • 65838-93-9
    • MSFZMZDSTSIPFX-UHFFFAOYSA-N
    • pyrenylphenylamine
    • Inchi: 1S/C22H15N/c1-2-7-18(8-3-1)23-20-14-12-17-10-9-15-5-4-6-16-11-13-19(20)22(17)21(15)16/h1-14,23H
    • InChI Key: MSFZMZDSTSIPFX-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C43

Computed Properties

  • Exact Mass: 293.12055
  • Monoisotopic Mass: 293.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03
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